2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine
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Overview
Description
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with isopropylamine and 4-methoxyaniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process can be summarized as follows:
Starting Materials: 2-chloroquinazolin-4-amine, isopropylamine, and 4-methoxyaniline.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained around 80-100°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine: Similar structure but lacks the isopropyl group.
2-chloro-N-isopropylquinazolin-4-amine: Similar structure but lacks the methoxyphenyl group.
2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
2-chloro-N-isopropyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to the presence of both the isopropyl and methoxyphenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-Chloro-N-(4-methoxyphenyl)-N-(propan-2-yl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This compound exhibits various mechanisms of action, including apoptosis induction and inhibition of cell proliferation, making it a candidate for further research in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN3O with a molecular weight of approximately 273.73 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.
Apoptosis Induction
Research has demonstrated that this compound acts as a potent inducer of apoptosis. Specifically, it has been shown to activate caspase pathways, which are crucial for the execution phase of cell apoptosis. In studies, the compound exhibited an effective concentration (EC50) for caspase activation as low as 2 nM in T47D breast cancer cells, indicating strong pro-apoptotic activity .
Inhibition of Cell Proliferation
The compound also displays significant antiproliferative effects. It has been reported to inhibit cell proliferation with a growth inhibition concentration (GI50) of 2 nM in T47D cells . This suggests that it may interfere with cellular processes necessary for tumor growth and survival.
Tubulin Polymerization Inhibition
Another notable mechanism is the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is essential for mitosis, thereby contributing to its anticancer properties .
Antioxidant Properties
In addition to its anticancer activities, this compound has been evaluated for antioxidant properties. Studies suggest that derivatives containing hydroxyl groups alongside methoxy substituents exhibit enhanced antioxidant activity . The presence of these functional groups is critical for the compound's ability to scavenge free radicals.
In Vivo Studies
In vivo studies using mouse models have shown that this compound can effectively reduce tumor growth in xenograft models such as MX-1 human breast cancer and PC-3 prostate cancer models. These findings support the potential application of this compound in clinical settings as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinazoline core significantly affect biological activity. For instance, substituents at specific positions on the quinazoline ring can enhance or diminish potency against various cancer cell lines. The introduction of a methyl group on the nitrogen linker was found to be essential for maintaining apoptotic activity .
Data Tables
Biological Activity | Value | Cell Line |
---|---|---|
EC50 (Caspase Activation) | 2 nM | T47D |
GI50 (Cell Proliferation Inhibition) | 2 nM | T47D |
Tubulin Polymerization Inhibition | Yes | Various |
Antioxidant Activity Method | Result |
---|---|
ABTS Assay | Moderate |
DPPH Assay | Low |
CUPRAC Assay | High |
Properties
CAS No. |
827030-66-0 |
---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-12(2)22(13-8-10-14(23-3)11-9-13)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-12H,1-3H3 |
InChI Key |
YWPRUJPTVYELJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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